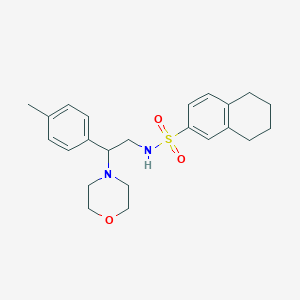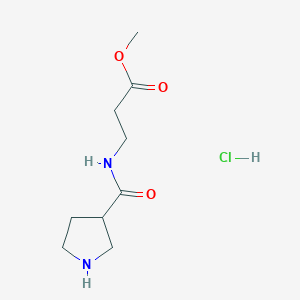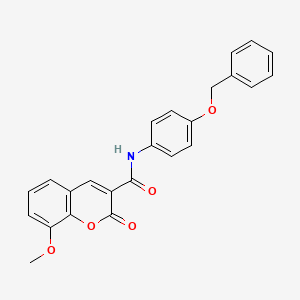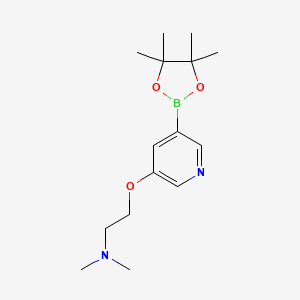![molecular formula C17H19N3O5S2 B2729717 (5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 923511-32-4](/img/structure/B2729717.png)
(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H19N3O5S2 and its molecular weight is 409.48. The purity is usually 95%.
BenchChem offers high-quality (5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction and QSAR Models
Research involving molecular interaction and quantitative structure-activity relationship (QSAR) models often explores the binding efficiency and specificity of compounds to receptors or enzymes. For instance, studies on the molecular interaction of antagonists with cannabinoid receptors have employed conformational analysis and QSAR models to understand the steric and electrostatic requirements for binding to the CB1 receptor. Such research offers a foundation for designing compounds with tailored affinities for specific biological targets (Shim et al., 2002).
Antimicrobial Activity
The synthesis and evaluation of new compounds for antimicrobial activity is a significant area of research. Studies focusing on the development of benzothiazole derivatives, for instance, have led to compounds with variable and modest antimicrobial activities against a range of bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). This approach can be relevant for exploring the antimicrobial potential of the mentioned compound.
Antimycobacterial Chemotypes
The search for new antimycobacterial agents has led to the identification of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as promising chemotypes. A study evaluating the anti-tubercular activity of structurally diverse benzo[d]thiazole-2-carboxamides against Mycobacterium tuberculosis H37Rv strain found several compounds with low MICs, highlighting the therapeutic potential of such scaffolds (Pancholia et al., 2016).
Synthesis and Application in Fuel Cells
The synthesis of novel compounds for application in fuel cells is another area of interest. For example, the development of sulfonic acid-containing polybenzoxazines for use as proton exchange membranes in direct methanol fuel cells illustrates the intersection of organic synthesis and material science. These materials demonstrated high proton conductivity and low methanol permeability, essential properties for efficient fuel cell operation (Yao et al., 2014).
Drug Design and Biological Activity
The design and synthesis of compounds for evaluating their biological activity, such as tubulin polymerization inhibition and apoptosis induction in cancer cells, represent critical steps in drug discovery. Research into substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, for example, has led to compounds with significant in vitro cytotoxic activity against various cancer cell lines (Manasa et al., 2020).
properties
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S2/c1-27(22,23)14-4-2-3-13-15(14)18-17(26-13)20-7-5-19(6-8-20)16(21)12-11-24-9-10-25-12/h2-4,11H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGNJECOZZZJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=COCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Iodomethyl)-6-oxaspiro[3.4]octane](/img/structure/B2729638.png)


![N-[4-({[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B2729642.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea](/img/structure/B2729645.png)
![N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2729646.png)
![6-chloro-7-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2729648.png)

![Methyl 2'-amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2729652.png)

![1-(cyclopropylmethyl)-4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one](/img/structure/B2729656.png)
![2-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2729657.png)